1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt)

Catalog No.
S655183
CAS No.
67254-28-8
M.F
C42H78NaO10P
M. Wt
797 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1'-...

CAS Number

67254-28-8

Product Name

1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt)

IUPAC Name

sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2,3-dihydroxypropyl phosphate

Molecular Formula

C42H78NaO10P

Molecular Weight

797 g/mol

InChI

InChI=1S/C42H79O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48);/q;+1/p-1/b19-17-,20-18-;/t39?,40-;/m1./s1

InChI Key

IUVFCFQZFCOKRC-IPKKNMRRSA-M

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]

Synonyms

1,2-dioleoyl-sn-glycero-3-phospho(1-rac-glycerol), 1,2-dioleoyl-sn-glycero-3-phosphoglycerol, 1,2-dioleoyl-sn-glycero-3-phosphoglycerol, (R-(R*,S*))-(Z)-isomer, 1,2-dioleoyl-sn-glycero-3-phosphoglycerol, (Z)-isomer, 1,2-dioleoylphosphatidylglycerol, di-C18-1(C)-PG, DOPG

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]

Membrane Mimicry and Drug Delivery:

,2-di-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), also known as dioleoyl phosphatidylglycerol (DOPG) sodium salt, is a synthetic phospholipid. Phospholipids are the major components of cell membranes, playing crucial roles in maintaining membrane structure, fluidity, and function. Due to its structural similarity to natural phospholipids, DOPG sodium salt can be used to mimic cell membranes in vitro, facilitating research on various cellular processes.

For instance, DOPG sodium salt vesicles (microscopic spheres) can be employed to study membrane protein function and drug-membrane interactions. These vesicles can be loaded with drugs to investigate their potential to penetrate and interact with cell membranes, offering valuable insights into drug delivery and efficacy [].

Liposome Formation and Drug Delivery:

Liposomes are microscopic spheres formed by a phospholipid bilayer, similar to cell membranes. DOPG sodium salt, along with other phospholipids, can be used to create liposomes for drug delivery applications. These liposomes can encapsulate various therapeutic agents, including drugs, genes, and imaging agents.

Due to their biocompatible nature and ability to target specific tissues, liposomes offer a promising approach for targeted drug delivery. DOPG sodium salt, with its negatively charged head group, can be used to modify the surface properties of liposomes, influencing their interaction with cells and improving their targeting efficiency [].

Cellular Signaling Studies:

DOPG sodium salt can also be used to study cellular signaling pathways. These pathways involve the transmission of signals within and between cells, regulating various cellular processes, including growth, differentiation, and survival.

By incorporating DOPG sodium salt into artificial membranes or manipulating its concentration in cells, researchers can investigate its influence on specific signaling molecules and their interactions. This can help elucidate the mechanisms underlying various cellular processes and potentially lead to the development of new therapeutic strategies [].

  • DOPG is a synthetic phospholipid (1: Sigma-Aldrich) .
  • It mimics the natural phospholipids found in cell membranes [].
  • DOPG is used in scientific research to study various biological processes related to membranes [, ].

Molecular Structure Analysis

  • DOPG has a complex structure consisting of three main parts:
    • A glycerol backbone (1: Sigma-Aldrich)
    • Two fatty acid chains (9Z-octadecenoyl) attached to the glycerol (1: Sigma-Aldrich)
    • A phosphate group linked to the glycerol and a rac-glycerol moiety (1: Sigma-Aldrich)
  • The specific arrangement of these components gives DOPG its amphipathic properties, meaning it has both hydrophilic (water-loving) and hydrophobic (water-fearing) regions [].

Chemical Reactions Analysis

  • DOPG can be synthesized in a laboratory through various methods, often involving the reaction of glycerol with fatty acids and phosphate precursors [].
  • The specific details of the synthesis depend on the desired purity and properties of the final product [].
  • DOPG can undergo degradation through hydrolysis reactions, where the ester bonds in the molecule are broken down by water [].
  • As this is a broad area of research, specific citations for reaction mechanisms are not included here, but can be found in scientific literature.

Physical And Chemical Properties Analysis

  • DOPG is a white to off-white powder at room temperature [].
  • Specific data on melting point, boiling point, and solubility are not readily available due to its complex structure (1: Sigma-Aldrich) .
  • DOPG is hygroscopic, meaning it absorbs moisture from the air [].
  • DOPG interacts with biological membranes due to its amphipathic properties. The hydrophobic tails insert into the fatty acid core of the membrane, while the hydrophilic head group interacts with the water environment (1: Sigma-Aldrich) .
  • This ability allows DOPG to be used in studies of membrane fusion, permeability, and other membrane-related processes [].
  • No specific data on DOPG toxicity is readily available.
  • As a general precaution, laboratory practices for handling lipids should be followed when working with DOPG [].

Appearance

Assay:≥95%A crystalline solid

Wikipedia

Sodium 1,2-dioleoyl-sn-glycero-3-(phospho-rac-(1-glycerol))

Dates

Modify: 2023-08-15
Hatzakis et al. How curved membranes recognize amphipathic helices and protein anchoring motifs. Nature Chemical Biology, doi: 10.1038/nchembio.213, published online 13 September 2009 http://www.nature.com/naturechemicalbiology
Gerlach et al. HIV-1 Nef membrane association depends on charge, curvature, composition and sequence. Nature Chemical Biology, doi: 10.1038/nchembio.268, published online 22 November 2009 http://www.nature.com/naturechemicalbiology

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